
1-Amino-3-(2-methoxyphenyl)propan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Amino-3-(2-methoxyphenyl)propan-2-ol is an organic compound with the molecular formula C10H15NO2 It is characterized by the presence of an amino group, a methoxyphenyl group, and a hydroxyl group on a propane backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Amino-3-(2-methoxyphenyl)propan-2-ol can be synthesized through several methods. One common approach involves the reduction of 1-nitro-3-(2-methoxyphenyl)propan-2-ol using a reducing agent such as hydrogen in the presence of a catalyst like palladium on carbon. Another method includes the reductive amination of 3-(2-methoxyphenyl)propan-2-one with ammonia or an amine in the presence of a reducing agent like sodium borohydride.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reductive amination processes, utilizing continuous flow reactors to ensure efficient and consistent production. The choice of solvents, catalysts, and reaction conditions is optimized to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions: 1-Amino-3-(2-methoxyphenyl)propan-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like chromium trioxide or PCC (Pyridinium chlorochromate).
Reduction: The nitro precursor can be reduced to the amino compound using hydrogenation or metal hydrides.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.
Common Reagents and Conditions:
Oxidation: Chromium trioxide, PCC, or other mild oxidizing agents.
Reduction: Hydrogen gas with palladium on carbon, sodium borohydride, or lithium aluminum hydride.
Substitution: Various alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products:
Oxidation: 1-Keto-3-(2-methoxyphenyl)propan-2-ol.
Reduction: this compound from its nitro precursor.
Substitution: N-alkyl or N-acyl derivatives of this compound.
Scientific Research Applications
1-Amino-3-(2-methoxyphenyl)propan-2-ol has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals.
Biology: The compound can be used in studies involving enzyme inhibition, receptor binding, and metabolic pathways.
Industry: It may be used in the production of fine chemicals, agrochemicals, and other specialty chemicals.
Mechanism of Action
The mechanism by which 1-amino-3-(2-methoxyphenyl)propan-2-ol exerts its effects depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The methoxyphenyl group can enhance binding affinity to certain targets, while the amino and hydroxyl groups can participate in hydrogen bonding and other interactions.
Comparison with Similar Compounds
1-Amino-3-phenylpropan-2-ol: Lacks the methoxy group, which may result in different binding properties and biological activity.
1-Amino-3-(4-methoxyphenyl)propan-2-ol: The methoxy group is in a different position, potentially altering its interaction with biological targets.
1-Amino-3-(2-hydroxyphenyl)propan-2-ol: The methoxy group is replaced with a hydroxyl group, which can significantly change its chemical reactivity and biological effects.
Uniqueness: 1-Amino-3-(2-methoxyphenyl)propan-2-ol is unique due to the specific positioning of the methoxy group, which can influence its chemical reactivity and interaction with biological targets. This structural feature can enhance its potential as a versatile intermediate in organic synthesis and its efficacy in medicinal applications.
Properties
Molecular Formula |
C10H15NO2 |
|---|---|
Molecular Weight |
181.23 g/mol |
IUPAC Name |
1-amino-3-(2-methoxyphenyl)propan-2-ol |
InChI |
InChI=1S/C10H15NO2/c1-13-10-5-3-2-4-8(10)6-9(12)7-11/h2-5,9,12H,6-7,11H2,1H3 |
InChI Key |
PLSFEKYCURXLBP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1CC(CN)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2H,3H-furo[2,3-b]pyridine-2-carboxylicacid](/img/structure/B13543319.png)

![3-Oxo-1-[4-(trifluoromethoxy)phenyl]cyclobutanecarbonitrile](/img/structure/B13543333.png)
![1-{6-Oxa-3-azabicyclo[3.1.1]heptan-3-yl}ethan-1-one](/img/structure/B13543334.png)
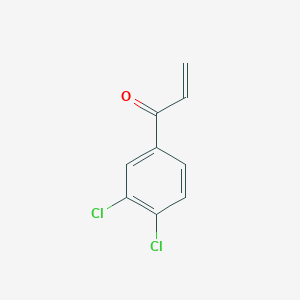
![tert-butylN-({5-oxa-2-azaspiro[3.4]octan-6-yl}methyl)carbamate](/img/structure/B13543347.png)
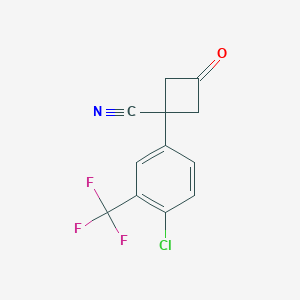



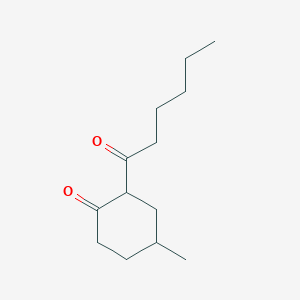
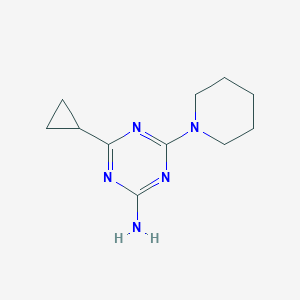
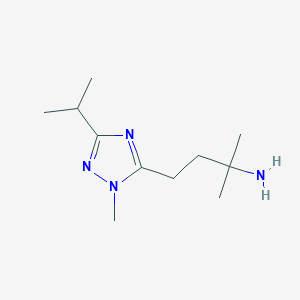
![7-(Bromomethyl)[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B13543388.png)
